N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide
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Overview
Description
N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the quinoline moiety:
Introduction of the pyrazole group: This can be done via alkylation or other methods to attach the pyrazole ring to the oxazole core.
Final modifications: Methylation and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyrazole moieties.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the oxazole, quinoline, or pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology
Biological Probes: Used in the study of biological systems due to its unique structure.
Medicine
Industry
Chemical Industry: Used in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carboxamide: Lacks the pyrazole moiety.
N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-dimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide: Similar structure with different substitution on the pyrazole ring.
Uniqueness
The presence of the quinoline, pyrazole, and oxazole rings in a single molecule makes N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-2-(quinolin-8-yloxymethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-14-17(15(2)27(4)25-14)11-26(3)22(28)18-12-30-20(24-18)13-29-19-9-5-7-16-8-6-10-23-21(16)19/h5-10,12H,11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQVVADGXXSRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=COC(=N2)COC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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